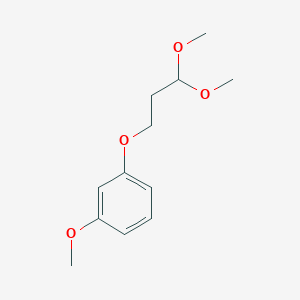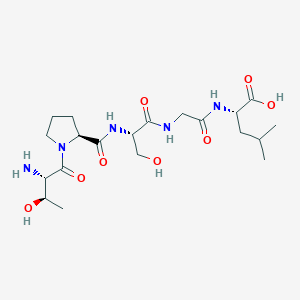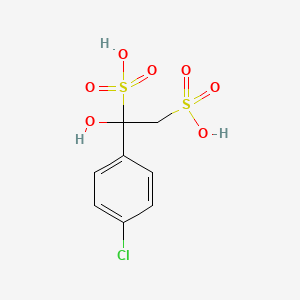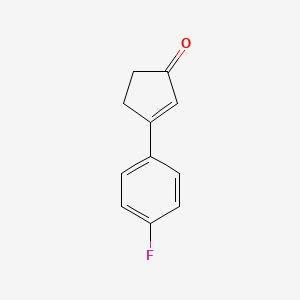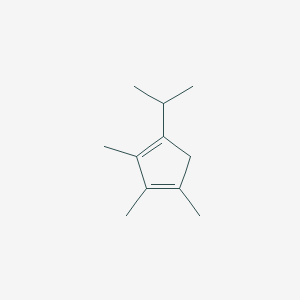
9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)-: is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.38 g/mol . It is a derivative of xanthene, characterized by the presence of multiple methyl groups and a hydroxyl group at positions 2 and 7. This compound is known for its antioxidant properties and has been studied for various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- typically involves the alkylation of xanthene derivatives followed by hydroxylation. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: The methyl groups on the xanthene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride (NaH), polar aprotic solvents.
Major Products:
Oxidation: Quinones, oxidized xanthene derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or functionalized xanthene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- is used as an antioxidant in various chemical reactions. Its ability to scavenge free radicals makes it valuable in studies related to oxidative stress and polymer stabilization .
Biology: In biological research, this compound is studied for its potential protective effects against oxidative damage in cells. It is used in assays to evaluate the antioxidant capacity of biological samples .
Medicine: The antioxidant properties of this compound have implications in medical research, particularly in the development of therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In industrial applications, this compound is used as a stabilizer in polymers and plastics to prevent degradation caused by oxidation. It is also used in the formulation of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- primarily involves its antioxidant activity. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This process involves the formation of stable radical intermediates that do not propagate further reactions .
Molecular Targets and Pathways:
Free Radicals: The primary targets are reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
Comparación Con Compuestos Similares
1,3,4,5,6,8,9-Heptamethyl-9H-xanthene-2,7-diol: Similar structure with an additional methyl group, also exhibits antioxidant properties.
9,9-Dimethyl-9H-xanthene-4,5-diyl bis(diphenylphosphine): Used as a ligand in catalytic reactions, different functional applications.
Uniqueness: 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- is unique due to its specific substitution pattern, which enhances its antioxidant activity compared to other xanthene derivatives. The presence of multiple methyl groups and hydroxyl groups contributes to its stability and reactivity in various chemical and biological systems .
Propiedades
Número CAS |
153164-64-8 |
|---|---|
Fórmula molecular |
C22H28O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1,3,4,5,6,8-hexamethyl-9-propan-2-yl-9H-xanthene-2,7-diol |
InChI |
InChI=1S/C22H28O3/c1-9(2)16-17-14(7)19(23)10(3)12(5)21(17)25-22-13(6)11(4)20(24)15(8)18(16)22/h9,16,23-24H,1-8H3 |
Clave InChI |
VTYGVUGWVTVQGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(C3=C(O2)C(=C(C(=C3C)O)C)C)C(C)C)C(=C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)
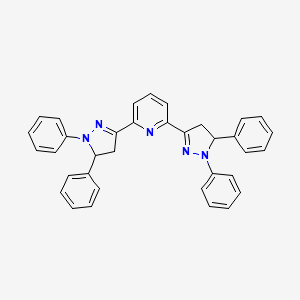
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)


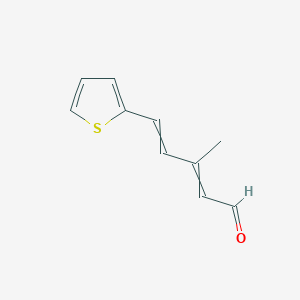
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
